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Compound of Interest

Compound Name: 4-Amino-3,5-difluoropyridin-2-ol

Cat. No.: B566596

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the promising therapeutic targets for
aminopyridinol and its related aminopyridine and aminopyrimidine analogs. The document
synthesizes key findings from recent research, focusing on quantitative data, experimental
methodologies, and the underlying signaling pathways. This guide is intended to serve as a
valuable resource for professionals in the field of drug discovery and development.

Introduction to Aminopyridinol Compounds

Aminopyridinol and its derivatives are a class of heterocyclic organic compounds that have
garnered significant attention in medicinal chemistry due to their diverse pharmacological
activities. The aminopyridine scaffold, a key structural motif, serves as a versatile backbone for
the development of novel therapeutic agents targeting a wide range of diseases. These
compounds have demonstrated potential in oncology, infectious diseases, neurology, and
inflammatory conditions. Their simple structure allows for facile chemical modification, enabling
the optimization of their pharmacokinetic and pharmacodynamic properties.

Key Therapeutic Targets and Quantitative Efficacy

Recent studies have identified several key protein and cellular targets for aminopyridinol-
related compounds. The following tables summarize the quantitative data from these
investigations, providing a comparative overview of their efficacy.
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Table 1: Anticancer Activity of Aminopyrimidine

Derivatives

Compound Target Cell Line IC50 Reference

C3 TRKA - 6.5 nM [1]

c4 TRKA - 5.0 nM [1]

C6 TRKA - 7.0 nM [1]
EGFRL858R/T79

A12 - 4.0 nM [2]
oM

A12 EGFRWT - 170.0 nM [2]

A12 - H1975 0.086 UM [2]

S3c - A2780 15.57 uM [3]

S3c - A2780CISR 11.52 uM [3]

IC50: Half maximal inhibitory concentration. A lower value indicates higher potency.

ble 2: Antimicrobial and Anti . -

Compound Target Organism MIC (pg/mL) Reference
2c B. cereus 78 [4]

2c B. subtilis 39 [41[5]

2c M. luteus 78 [4]

2c L. monocytogenes 156 [4]

2c S. aureus 39 [415]

2c E. faecalis 78 [4]
Compound 10 i fa,ddpamm (k1 1.5 uM (EC50) [6]

strain)

MIC: Minimum Inhibitory Concentration. EC50: Half maximal effective concentration.
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Table 3: E Inhibiti | Neurological Activi

Compound Target Enzyme IC50 Reference
24 B-Glucuronidase 2.8 uM [7]
D-saccharic acid 1,4- .

B-Glucuronidase 45.75 uM [7]

lactone (standard)

4APMD

Acetylcholinesterase
(AChE) &
Butyrylcholinesterase
(BChE)

[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of aminopyridinol compounds are mediated through their interaction

with various signaling pathways. Understanding these pathways is crucial for rational drug

design and for predicting potential on-target and off-target effects.

Tropomyosin Receptor Kinase (TRK) Inhibition in

Cancer

Aminopyrimidine derivatives have been identified as potent inhibitors of Tropomyosin receptor

kinase (TRK), a key player in various cancers driven by NTRK gene fusions.[1] Inhibition of

TRKA, a member of the TRK family, blocks downstream signaling cascades that promote cell

proliferation and survival.

Downstream Signaling
Leads to
constitutive activation | Cell Membrane | promotes
TRKA
[ w Inhibits 'i' | Promotes @
J
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Caption: TRK signaling pathway and its inhibition by aminopyrimidine derivatives.

ERK1/2 Signaling in Pulmonary Vasoconstriction

4-Aminopyridine (4-AP) has been shown to induce pulmonary vasoconstriction by inhibiting
voltage-gated K+ channels, which in turn activates the Extracellular signal-regulated kinase 1/2
(ERK1/2) signaling pathway.[9] This suggests that the ERK1/2 pathway is a downstream
effector of 4-AP's vascular effects.
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Caption: ERK1/2 signaling pathway in 4-aminopyridine-induced vasoconstriction.

EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

To address drug resistance in NSCLC, aminopyrimidine derivatives have been designed as
inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), specifically the
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EGFRL858R/T790M variant.[2] These compounds act as reversible inhibitors, showing high
selectivity for the mutant over the wild-type EGFR.
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Caption: Inhibition of mutant EGFR signaling in NSCLC by aminopyrimidines.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research findings.
This section outlines the key experimental protocols cited in the reviewed literature.

Synthesis of Aminopyrimidine and Aminopyridine
Derivatives

o General Procedure for 2-Aminopyrimidine Derivatives: Finely ground 2-amino-4,6-
dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) are
heated together under solvent-free conditions at 80—90 °C. The reaction progress is
monitored by Thin Layer Chromatography (TLC). Upon completion, distilled water is added
to the reaction mixture, and the resulting precipitate is filtered and crystallized from ethanol.

[7]

o General Procedure for 2-Aminopyridine Derivatives: These compounds are often
synthesized via a multi-step process. One common method involves the condensation of a
methyl ketone with dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone
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intermediate. This intermediate is then reacted with malononitrile and a primary amine,
followed by inter-cyclization and aromatization to yield the 2-aminopyridine structure.[4][5]

In Vitro Biological Evaluation

Enzyme Inhibition Assays: The inhibitory activity of the compounds against specific enzymes
(e.g., TRKA, EGFR, AChE, B-Glucuronidase) is determined using in vitro kinase assays or
other appropriate enzymatic assays. The IC50 values are typically calculated from dose-
response curves.[1][2][7][8]

Antiproliferative Activity Assays: The effect of the compounds on the proliferation of cancer
cell lines (e.g., KM-12, MCF-7, HUVEC, H1975, A2780) is assessed.[1][2][3] This is often
done using standard methods like the MTT or SRB assay.

Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) of the
compounds against various bacterial strains is determined using broth microdilution or agar
dilution methods according to established guidelines.[4]

In Vitro Spinal Cord Injury Model: A double sucrose gap chamber is used to assess the ability
of compounds to restore conduction in isolated, injured guinea pig spinal cord tissue. The
post-injury compound action potential is measured to quantify the effect.[10]

In Vivo Studies

Animal Models of Disease: For conditions like spinal cord injury, in vivo models are used to
evaluate the therapeutic efficacy of the compounds.[10] Cognitive enhancement and
antiamnesic effects are often tested in rodent models using tasks such as the elevated plus
maze.[8]

Molecular Docking Studies

Computational molecular docking simulations are frequently employed to predict the binding

modes of the synthesized compounds with their target proteins.[1][4][8] This helps in

understanding the structure-activity relationships and in guiding the design of more potent

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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